[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester
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Overview
Description
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and materials science. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The molecular formula of this compound is C13H20BNO4, and it has a molecular weight of 265.11 g/mol .
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It’s known that boronic acid compounds are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, diels–alder, and suzuki coupling reactions . The formation and rupture of the boronic ester bond in different environments are used to achieve controlled drug release .
Biochemical Pathways
Boronic acid compounds are known to be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Pharmacokinetics
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Action Environment
The formation and rupture of the boronic ester bond in different environments are used to achieve the controlled drug release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester typically involves the reaction of 6-(2-hydroxyethoxy)pyridine with pinacol boronate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but generally result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
In chemistry, [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its ability to form stable boronic ester linkages makes it useful in the design of enzyme inhibitors and other bioactive compounds .
Medicine
In medicine, boronic esters are explored for their potential in drug delivery systems and as therapeutic agents. The hydrolysis of boronic esters under physiological conditions can be exploited for controlled drug release .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Methylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester offers unique reactivity due to the presence of the pyridine ring and the hydroxyethoxy group. These functional groups enhance its solubility and reactivity, making it more versatile in various chemical reactions .
Properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15-9-10)17-8-7-16/h5-6,9,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVZAXKVXXNVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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